molecular formula C26H17ClN7Na3O10S3 B12723330 Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(O-sulphonatophenyl)azo]naphthalene-2-sulphonate CAS No. 29779-17-7

Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(O-sulphonatophenyl)azo]naphthalene-2-sulphonate

Cat. No.: B12723330
CAS No.: 29779-17-7
M. Wt: 788.1 g/mol
InChI Key: URISCLHIRMNPMI-UHFFFAOYSA-K
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Description

Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(O-sulphonatophenyl)azo]naphthalene-2-sulphonate is a complex organic compound primarily used as a dye. It is known for its vibrant color and solubility in water, making it suitable for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(O-sulphonatophenyl)azo]naphthalene-2-sulphonate involves multiple steps. Initially, the appropriate aromatic amines are diazotized and then coupled with naphthol derivatives. The resulting azo compound is then reacted with chlorotriazine derivatives under controlled conditions to form the final product. The reaction conditions typically involve maintaining a specific pH and temperature to ensure the desired product’s formation.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified through filtration and crystallization to obtain the dye in its pure form.

Chemical Reactions Analysis

Types of Reactions

Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(O-sulphonatophenyl)azo]naphthalene-2-sulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(O-sulphonatophenyl)azo]naphthalene-2-sulphonate has several scientific research applications:

    Chemistry: It is used as a dye in various chemical reactions to track reaction progress and identify compounds.

    Biology: The compound is used in staining techniques to visualize biological tissues and cells.

    Industry: The dye is widely used in textile, paper, and leather industries for coloring purposes.

Mechanism of Action

The mechanism of action of Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(O-sulphonatophenyl)azo]naphthalene-2-sulphonate involves its interaction with various molecular targets. The compound binds to specific sites on proteins and other macromolecules, altering their structure and function. This binding can lead to changes in cellular processes, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

  • Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate
  • Trisodium 4-amino-3-[[4-[(4-amino-2-hydroxyphenyl)azo]phenyl]azo]-5-hydroxy-6-[(4-sulphonatophenyl)azo]naphthalene-2,7-disulphonate

Uniqueness

Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(O-sulphonatophenyl)azo]naphthalene-2-sulphonate is unique due to its specific structural features, such as the presence of the triazine ring and the sulphonatophenyl groups. These features contribute to its distinct chemical properties and applications, setting it apart from similar compounds.

Properties

CAS No.

29779-17-7

Molecular Formula

C26H17ClN7Na3O10S3

Molecular Weight

788.1 g/mol

IUPAC Name

trisodium;7-[[4-chloro-6-[N-(sulfonatomethyl)anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C26H20ClN7O10S3.3Na/c27-24-29-25(31-26(30-24)34(14-45(36,37)38)17-6-2-1-3-7-17)28-16-10-11-18-15(12-16)13-21(47(42,43)44)22(23(18)35)33-32-19-8-4-5-9-20(19)46(39,40)41;;;/h1-13,35H,14H2,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,28,29,30,31);;;/q;3*+1/p-3

InChI Key

URISCLHIRMNPMI-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C=C1)N(CS(=O)(=O)[O-])C2=NC(=NC(=N2)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=CC=CC=C5S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+]

Origin of Product

United States

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